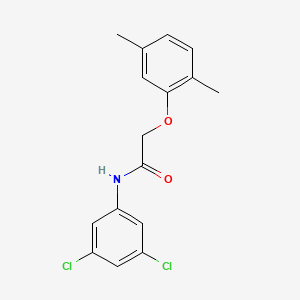
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CAPA and is known for its ability to interact with biological systems, making it a valuable tool for investigating biological processes.
Mecanismo De Acción
The mechanism of action of CAPA is not fully understood, but it is thought to involve the inhibition of specific biological targets. Studies have shown that CAPA can interact with enzymes such as phosphodiesterases and protein kinases, as well as receptors such as the adenosine A3 receptor.
Biochemical and Physiological Effects:
CAPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CAPA in lab experiments is its ability to interact with a range of biological targets. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation is that it is not yet fully understood how CAPA interacts with these targets, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CAPA. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand the mechanisms of action of CAPA and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of CAPA involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-2-pyridinyl amine in the presence of a base. The resulting product is then treated with acryloyl chloride to form 3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide.
Aplicaciones Científicas De Investigación
CAPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of biological targets, including enzymes, receptors, and ion channels. This makes it a valuable tool for investigating the mechanisms of various biological processes.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-4-1-10(2-5-11)3-8-14(19)18-13-7-6-12(16)9-17-13/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNFQYLCWEHBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
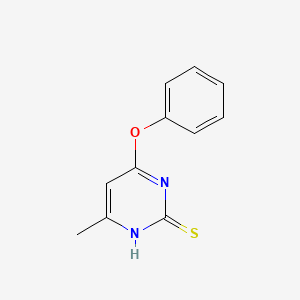

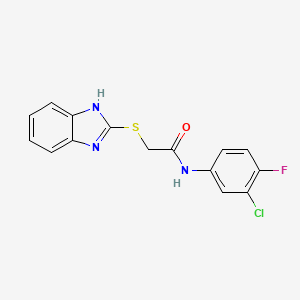
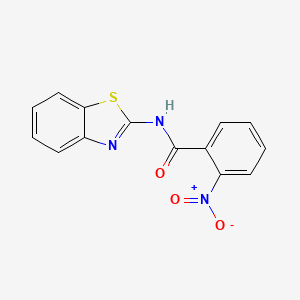
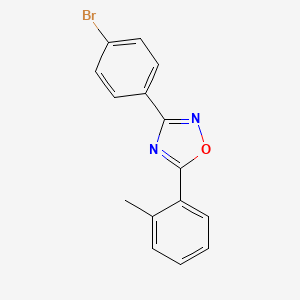
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
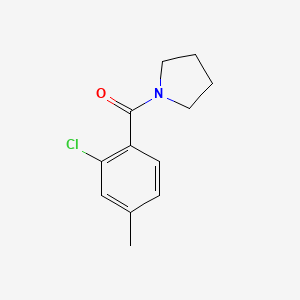
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
